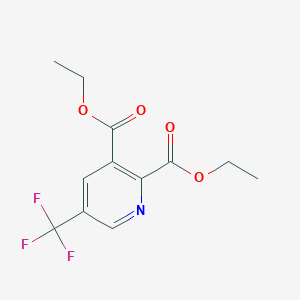

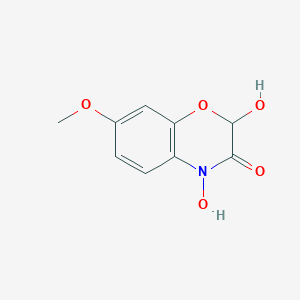

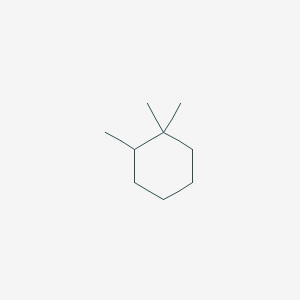

2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-on

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

DIMBOA has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) is a major hydroxamic acid present in corn . It primarily targets the European corn borer, Ostrinia nubilalis . The compound acts as a chemical factor in the resistance of corn to the European corn borer .

Mode of Action

DIMBOA inhibits larval development and causes mortality in the European corn borer . It acts as an insect deterrent, affecting the growth and development of the larvae . The compound’s biological activity is attenuated by a vitamin combination in which niacin appears to play a key role .

Biochemical Pathways

The enzyme involved in the detoxification of DIMBOA is a glucosyltransferase . This enzyme is part of the benzoxazinoid biosynthetic pathway, which is responsible for the synthesis of defensive secondary metabolites found in gramineous plants .

Pharmacokinetics

The toxicokinetics of DIMBOA in the European corn borer have been studied . Larvae fed on a diet containing DIMBOA showed an increase in the content of the compound from the fourth to fifth instar, but levels declined at pupation and emergence . A large amount of the compound was excreted by the insect in the pupal case . Both uptake and excretion increased with an increase in concentration of DIMBOA .

Result of Action

The presence of DIMBOA in the diet of the European corn borer significantly lengthens the mean time to pupation and adult emergence . It also decreases pupal and adult weights, for both female and male . Increased larval and pupal mortality occurs at the highest concentration of DIMBOA .

Action Environment

The action of DIMBOA can be influenced by environmental factors. For instance, the decomposition kinetics of DIMBOA were studied in buffered aqueous solutions from pH 5 to 7.5 at temperatures from 20 to 80°C . The kinetics were apparently first order under all conditions tested .

Biochemische Analyse

Biochemical Properties

2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one is a major hydroxamic acid present in corn . It has been shown to reversibly inhibit ATP synthesis, Pi-ATP exchange reaction, and ATPase activity in bovine heart mitochondrial particles . The compound interacts with these enzymes, affecting their function and potentially altering biochemical reactions within the cell .

Cellular Effects

In terms of cellular effects, 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one has been found to have an antifeedant effect on certain insects but stimulates feeding in others . For instance, it inhibited larval development and caused mortality in the European corn borer . It also increased NADH-cytochrome c reductase and NADH oxidase activities .

Molecular Mechanism

The molecular mechanism of 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one involves its interaction with various biomolecules. Upon tissue disruption, the glucoside form of this compound is hydrolyzed by β-glucosidase, yielding the more toxic aglycone DIMBOA . This process indicates that the compound exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one change over time in laboratory settings. For instance, the decomposition kinetics of this compound were studied in buffered aqueous solutions at different temperatures, and it was found that the kinetics were apparently first order under all conditions tested .

Dosage Effects in Animal Models

While specific studies on dosage effects of 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one in animal models are limited, research on its effects on insects provides some insights. For example, it was found that larvae of Spodoptera exigua gained less biomass and had a prolonged development when feeding on an artificial diet containing this compound .

Metabolic Pathways

The metabolic pathways of 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one involve several enzymes. It is part of the benzoxazinoid biosynthetic pathway, which includes nine enzymes forming a linear pathway leading to the storage of this compound as glucoside conjugates .

Transport and Distribution

It is known that this compound is stored in the vacuole as the glucoside .

Subcellular Localization

It is known that two benzoxazinoid-specific glucosyltransferases, BX8 and BX9, which are thought to be involved in the biosynthesis of this compound, are localized to the cytosol .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Biosynthese von DIMBOA in Pflanzen umfasst mehrere enzymatische Schritte. Der Weg beginnt mit der Umwandlung von Indol-3-glycerolphosphat zu Indol, gefolgt von einer Reihe von Hydroxylierungs-, Methylierungs- und Glukosylierungsreaktionen . Die wichtigsten Enzyme, die an diesem Weg beteiligt sind, umfassen BX1, BX2, BX3, BX4, BX5, BX6 und BX7 .

Industrielle Produktionsverfahren

Die industrielle Produktion von DIMBOA wird aufgrund seiner natürlichen Häufigkeit in bestimmten Nutzpflanzen nicht üblicherweise praktiziert. Die Extraktion von DIMBOA aus Mais und anderen Pflanzen kann durch Verfahren wie Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie (MS) erreicht werden .

Analyse Chemischer Reaktionen

Reaktionstypen

DIMBOA unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution .

Häufige Reagenzien und Bedingungen

Reduktion: Die Reduktion von DIMBOA kann unter Verwendung von Reduktionsmitteln wie Natriumborhydrid erreicht werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen this compound-N-oxid, this compound-Glucosid und andere substituierte Benzoxazinoid .

Wissenschaftliche Forschungsanwendungen

DIMBOA hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

DIMBOA übt seine Wirkungen hauptsächlich durch seine Toxizität gegenüber Schädlingen und Krankheitserregern aus. Es hemmt die Biosynthese und Akkumulation von toxischen Trichothecenen, indem es die Expression von Genen wie Tri6 und Tri5 beeinflusst . DIMBOA zeigt auch Zytotoxizität gegenüber Pflanzenzellen, was zu Plasmolyse, Zellkollaps und Zellruptur führt . Darüber hinaus fungiert DIMBOA als Signalmolekül, was zur Akkumulation von Callose als Reaktion auf Pilzelizzitoren und Insektenfraß führt .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2,4-Dihydroxy-1,4-benzoxazin-3-on (DIBOA): Ein Vorläufer von DIMBOA, der in Roggen und Wildgerste vorkommt.

2-Hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-on (HDMBOA): Ein toxischeres Derivat von DIMBOA, das durch Methylierung gebildet wird.

2-Benzoxazolinon (BOA): Ein Abbauprodukt von DIMBOA mit antibakteriellen Eigenschaften.

Einzigartigkeit

DIMBOA ist einzigartig durch seine doppelte Rolle sowohl als direktes Abwehrmolekül als auch als Signalmolekül in Pflanzen . Seine Fähigkeit, Komplexe mit Eisen in der Rhizosphäre zu bilden und die Eisenversorgung von Mais zu verbessern, unterscheidet es weiter von anderen Benzoxazinoiden .

Eigenschaften

IUPAC Name |

2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-5-2-3-6-7(4-5)15-9(12)8(11)10(6)13/h2-4,9,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDNZNIJPBQATCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C(=O)C(O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90936021 | |

| Record name | 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034864 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15893-52-4 | |

| Record name | 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15893-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015893524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIHYDROXY-7-METHOXY-1,4-BENZOXAZIN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TI783RU0DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034864 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168 - 169 °C | |

| Record name | 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034864 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: DIMBOA and its derivatives, primarily found in the Poaceae family like maize, wheat, and rye, act as powerful defenses against various pests and pathogens. While the exact mechanism of action can vary, several key interactions and effects have been observed:

- Enzyme Inhibition: DIMBOA can inhibit crucial enzymes in insects, such as glutathione S-transferases and esterases []. This disruption can compromise an insect's ability to detoxify xenobiotics, potentially increasing their vulnerability to other toxins or insecticides.

- Feeding Deterrent: The presence of DIMBOA, even at low concentrations, can deter feeding in certain insects like the grain aphid (Sitobion avenae) []. This suggests that DIMBOA can directly impact insect behavior, reducing their feeding and potentially limiting damage to the plant.

- Antimicrobial Activity: DIMBOA exhibits antimicrobial properties against a range of pathogens. Research suggests that the degradation products of DIMBOA, specifically benzoxazolin-2-one (BOA) and 6-methoxybenzoxazolin-2-one (MBOA), contribute significantly to this activity [, ]. This highlights the importance of DIMBOA transformation in the plant's overall defense strategy.

- Growth Regulation: DIMBOA plays a role in plant growth regulation. For instance, it has been implicated in the growth suppression observed on illuminated sides of maize coleoptiles during phototropic stimulation []. This suggests that DIMBOA may act as a signaling molecule, influencing directional growth in response to light.

ANone: While the research papers provided do not explicitly state the molecular formula and spectroscopic data, they consistently refer to its chemical structure as 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one. From this name, we can deduce the following:

ANone: DIMBOA exhibits variable stability depending on the environment:

- Aqueous Solutions: DIMBOA is known to be unstable in aqueous solutions, degrading into compounds like 6-methoxybenzoxazolin-2-one (MBOA) []. This instability necessitates careful consideration when designing experiments or agricultural applications involving DIMBOA.

- Plant Tissue: In intact plants, DIMBOA primarily exists as a glucoside (DIMBOA-Glc), which is more stable than the free aglycone form []. This suggests a mechanism for the plant to store and control the release of the active DIMBOA molecule.

- Influence of Light: Light intensity significantly affects DIMBOA-glucoside concentrations in wheat seedlings, with levels decreasing as light intensity increases []. This observation suggests that environmental factors can influence DIMBOA levels, which could have implications for plant breeding programs aiming to enhance DIMBOA-mediated resistance.

A: Yes, quantitative structure-activity relationship (QSAR) models have been developed to predict the toxicity of DIMBOA, its derivatives, and its transformation products to Daphnia magna []. This approach helps in understanding the relationship between the chemical structure of these compounds and their environmental toxicity, which can be useful in assessing the potential risks associated with their increased production in plants.

ANone: While the provided research does not directly address formulation strategies for DIMBOA, the fact that it naturally exists as a glucoside (DIMBOA-Glc) offers a potential avenue for enhancing its stability and bioavailability. Further research could explore:

ANone: The provided research primarily focuses on the biological activity and ecological roles of DIMBOA and its derivatives. Consequently, specific information on SHE (Safety, Health, and Environment) regulations concerning DIMBOA is not discussed. As research progresses and potential applications of DIMBOA are explored, addressing SHE regulations will become paramount to ensure responsible development and deployment.

ANone: The provided research primarily focuses on the role of DIMBOA as a plant defense compound and its impact on insects and pathogens. Consequently, there is limited information about its pharmacokinetics and pharmacodynamics in animals or humans.

ANone: The questions related to aspects 10 through 23 are not directly relevant to the scope of the research presented on DIMBOA. The studies focus on DIMBOA's role as a natural plant defense compound and its ecological significance. Therefore, information regarding its use as a pharmaceutical drug, toxicological profile, drug delivery, or related topics is not addressed in these papers.

ANone: While DIMBOA itself is a natural alternative to synthetic pesticides, several other natural compounds exhibit similar bioactivities. These include:

- Other Benzoxazinoids: Plants produce a variety of benzoxazinoids with varying levels of activity against pests and pathogens. For example, DIBOA found in rye and wheat, displays potent antifungal activity [, ]. Exploring the diversity of benzoxazinoids could lead to the discovery of potent alternatives or complements to DIMBOA.

- Phenolic Acids: Compounds like ferulic acid and p-coumaric acid, often found alongside benzoxazinoids in plants, also contribute to plant defense mechanisms []. Investigating synergistic interactions between benzoxazinoids and phenolic acids could lead to the development of more effective and sustainable pest control strategies.

- Essential Oils: Some plant essential oils, rich in terpenoids, have shown inhibitory effects on weed growth and can also induce the production of DIMBOA in wheat, suggesting potential for combined application [].

ANone: Effective research on DIMBOA requires a combination of tools and resources:

- Analytical Techniques: Accurate quantification of DIMBOA and its derivatives is crucial. Techniques like high-performance liquid chromatography (HPLC) [, , , ], thin layer chromatography (TLC) [], and mass spectrometry (MS) [, , ] are essential for separation, identification, and quantification.

- Molecular Tools: Techniques such as RNA interference (RNAi) [] are valuable for investigating the function of genes involved in DIMBOA biosynthesis and understanding their role in plant defense mechanisms.

ANone:

- Early Discoveries (1950s-1960s): Research on benzoxazinoids, including DIMBOA, began in the 1950s and 1960s. These early studies focused on their chemical characterization and identification as potential factors in plant resistance to pests [].

- Elucidation of Biosynthesis: Significant progress was made in understanding the biosynthetic pathway of DIMBOA. Researchers identified the genes involved in its synthesis and revealed that it branches out from the tryptophan synthesis pathway [, , , ].

- Role in Plant Defense: Numerous studies established the role of DIMBOA as a crucial component of plant defense mechanisms in cereals. Researchers demonstrated its activity against a wide range of pests and pathogens, including insects, fungi, and bacteria [, , , , , , , ].

- Genetic Basis of Variation: Research identified genetic loci and specific genes, such as Bx10c, associated with variation in DIMBOA accumulation in maize. This discovery opened avenues for breeding programs focused on developing crop varieties with enhanced pest resistance [, ].

ANone: DIMBOA research holds significant potential for cross-disciplinary collaborations:

- Plant Breeding and Genetics: Identifying genes and mechanisms regulating DIMBOA biosynthesis can inform breeding programs, leading to the development of crop varieties with enhanced natural pest resistance and reduced reliance on synthetic pesticides [, , ].

- Chemical Ecology: Understanding the ecological interactions mediated by DIMBOA can contribute to the development of integrated pest management strategies that utilize natural plant defenses [, , , ].

- Synthetic Biology: The knowledge gained from studying DIMBOA biosynthesis can be applied to engineer microbes or other organisms to produce DIMBOA or its derivatives for use in biopesticides or bio-based products [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,9-Diazabicyclo[4.2.1]nonane, 3-(chloroacetyl)-9-methyl-](/img/structure/B43875.png)